molecular formula C9H10O4 B046940 Methyl 4-methoxysalicylate CAS No. 5446-02-6

Methyl 4-methoxysalicylate

Cat. No. B046940
CAS No.: 5446-02-6
M. Wt: 182.17 g/mol
InChI Key: ZICRWXFGZCVTBZ-UHFFFAOYSA-N
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Patent
US04764525

Procedure details

A solution of 9.0 g (56.5 mmol) of bromine in 5 ml of CH2Cl2 is added dropwise to a 0° C. solution of 10.0 g (54.9 mmol) of methyl 4-methoxysalicylate in 90 ml of CH2Cl2. The reaction is stirred at 0° C. to 25° C. over five hours and then concentrated in vacuo to give 13.9 g of methyl 5-bromo-4-methoxysalicylate as a white solid: mp 141°-143° C.) (lit mp 143°-144° C.), Cresp, T. M.; Sargent, M. V.; Elix, J. A.; Murphy, D. P. H., J. Chem. Soc., Perkin Trans., 1, 1973, 340). The material is sufficiently pure to be used in the subsequent reaction.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][O:4][C:5]1[CH:6]=[C:7]([OH:15])[C:8](=[CH:13][CH:14]=1)[C:9]([O:11][CH3:12])=[O:10]>C(Cl)Cl>[Br:1][C:14]1[CH:13]=[C:8]([C:9]([O:11][CH3:12])=[O:10])[C:7]([OH:15])=[CH:6][C:5]=1[O:4][CH3:3]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
BrBr
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C(C(C(=O)OC)=CC1)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
90 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred at 0° C. to 25° C. over five hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=C(C=C(C(C(=O)OC)=C1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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